molecular formula C8H8N2O B1602175 5-Methoxyimidazo[1,2-a]pyridine CAS No. 31409-09-3

5-Methoxyimidazo[1,2-a]pyridine

Cat. No.: B1602175
CAS No.: 31409-09-3
M. Wt: 148.16 g/mol
InChI Key: NHBQVLKXGVXILC-UHFFFAOYSA-N
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Description

5-Methoxyimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H8N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its broad spectrum of biological activities and applications in medicinal chemistry . This compound is characterized by a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and a methoxy group attached at the 5-position.

Biochemical Analysis

Biochemical Properties

5-Methoxyimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, this compound can modulate GABA_A receptors, influencing neurotransmission . These interactions highlight its potential as a therapeutic agent in treating diseases related to cell cycle dysregulation and neurological disorders.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis and cell proliferation . Moreover, this compound can impact cellular metabolism by affecting metabolic pathways and enzyme activities, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits CDKs by binding to their active sites, preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, affecting its intracellular concentration and localization . Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its distribution and activity .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns that can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with nuclear proteins and influences gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free approach . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.

. This reaction is versatile and can be performed under mild conditions, making it suitable for the synthesis of various imidazo[1,2-a]pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Microwave-assisted synthesis is particularly attractive for industrial applications due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of imidazo[1,2-a]pyridine-5-carboxylic acid.

    Reduction: Formation of 5-hydroxyimidazo[1,2-a]pyridine.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Methoxyimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, which confer unique pharmacological properties. This compound is unique due to its methoxy group, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

5-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7-9-5-6-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBQVLKXGVXILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569005
Record name 5-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31409-09-3
Record name 5-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-benzyloxyimidazo[1,2-a]pyridine and 8-benzyloxyimidazo[1,2-a]-pyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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